(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane
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Overview
Description
(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a fluorinated organic compound with a molecular weight of 234.26 g/mol. It is a clear, pale liquid known for its unique chemical structure, which makes it a valuable tool for advanced research and development .
Preparation Methods
The synthesis of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfane group into a sulfoxide or sulfone.
Reduction: Reducing agents can be used to modify the sulfane group, potentially leading to the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the methoxyethyl group are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group and methoxyethyl sulfane moiety allow it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be compared with other similar compounds, such as:
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane: This compound has a similar structure but with methyl groups instead of fluorine atoms.
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane: This compound differs in the position of the fluorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H12F2O2S |
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Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylsulfanyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-7-3-4-8(11)9(12)5-7/h3-5,10H,6H2,1-2H3 |
InChI Key |
ZZYVPEHUQYCTIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=CC(=C(C=C1)F)F)OC |
Origin of Product |
United States |
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